3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine
Overview
Description
3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring substituted with an isopropyl group and an amine group. The presence of the iodine atom makes it a valuable intermediate in various organic synthesis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Iodination of the phenyl ring: The phenyl ring can be iodinated using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as halides, amines, or thiols, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding reduced amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of their biological functions. The isopropyl and amine groups further enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine
- 3-(4-Chlorophenyl)-1-isopropyl-1H-pyrazol-5-amine
- 3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine
Uniqueness
The presence of the iodine atom in 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can lead to stronger interactions with molecular targets, potentially resulting in higher biological activity and specificity. Additionally, the iodine atom can be easily substituted with other functional groups, making the compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-(4-iodophenyl)-2-propan-2-ylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN3/c1-8(2)16-12(14)7-11(15-16)9-3-5-10(13)6-4-9/h3-8H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLMUNXQCUYBTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=C(C=C2)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696166 | |
Record name | 3-(4-Iodophenyl)-1-(propan-2-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-38-2 | |
Record name | 3-(4-Iodophenyl)-1-(1-methylethyl)-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Iodophenyl)-1-(propan-2-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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